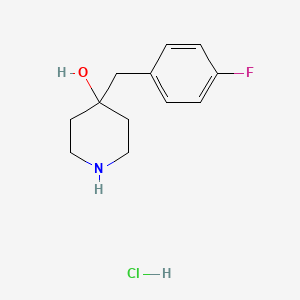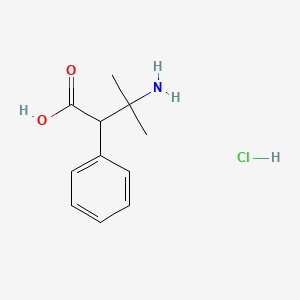
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride
Vue d'ensemble
Description
“3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 . It’s used in scientific research and has potential applications in various fields due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, -C6H5), and a carboxylic acid group (-COOH) attached to a butanoic acid backbone .Applications De Recherche Scientifique
Reactivity and Derivative Formation
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride demonstrates interesting reactivity, particularly in the formation of tetrazole-containing derivatives. By replacing the terminal amino group with a tetrazol-1-yl fragment, derivatives such as 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate have been synthesized in significant yields (Putis, Shuvalova, & Ostrovskii, 2008).
Structural Analysis and Stereochemistry
X-ray crystallographic analysis has been used to determine the absolute stereochemistry of derivatives of 3-Amino-3-methyl-2-phenylbutanoic acid. This analysis is crucial for understanding the structural aspects of compounds like bestatin, which is known to inhibit aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Pharmacological Activity
Beta-substituted gamma-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, have been identified for their pharmacological activity. Compounds like Phenibut, a nootropic agent, and Baclofen, a myorelaxant and analgesic, are examples of this class of compounds (Vasil'eva et al., 2016).
Quantum Computational and Docking Studies
Density functional theory calculations and molecular docking methods have been employed to study the interactions of derivatives of 2-phenylbutanoic acid, including 3-Amino-3-methyl-2-phenylbutanoic acid, with various receptors. These studies are essential for drug identification and understanding the molecular interactions of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASRDTVRPLBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)
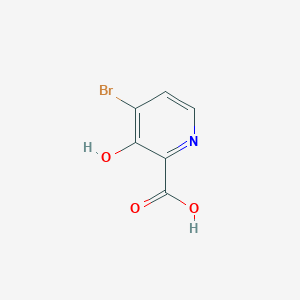
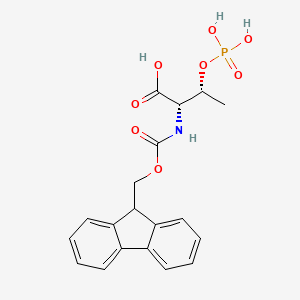

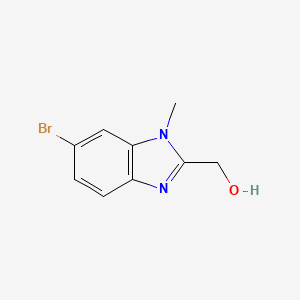
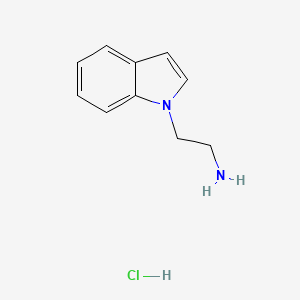
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)



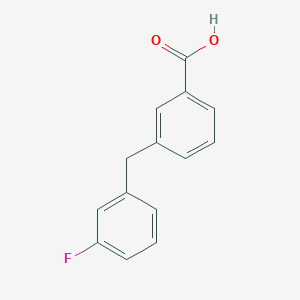
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
